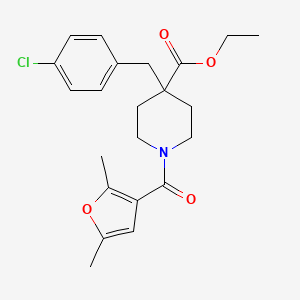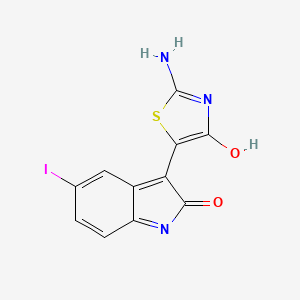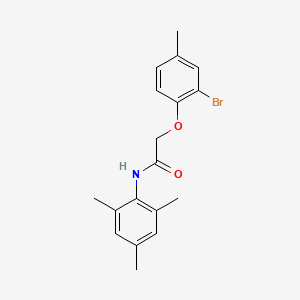hydrazone](/img/structure/B6027223.png)
nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a hydrazone derivative of nicotinaldehyde and has been shown to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
This compound is a versatile compound that has been extensively studied for its potential therapeutic applications. Its wide range of biological activities makes it a promising compound for future research. However, careful handling and disposal procedures must be followed to ensure the safety of researchers. Further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone involves the condensation of nicotinaldehyde and 2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
Nicotinaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl](methyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
IUPAC Name |
2-[4-methyl-6-[methyl-[(E)-pyridin-3-ylmethylideneamino]amino]pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-13-10-17(23(2)20-12-14-6-5-9-19-11-14)22-18(21-13)15-7-3-4-8-16(15)24/h3-12,24H,1-2H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVFQMGEUEERY-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)N=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)
![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)
![(4-chlorophenyl){1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6027216.png)

![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027228.png)
![N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6027236.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide](/img/structure/B6027241.png)